3-Hydroxy Fenretinide 3-Hydroxy Fenretinide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012038
InChI: InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17-
SMILES:
Molecular Formula: C26H33NO3
Molecular Weight: 407.5 g/mol

3-Hydroxy Fenretinide

CAS No.:

Cat. No.: VC18012038

Molecular Formula: C26H33NO3

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy Fenretinide -

Specification

Molecular Formula C26H33NO3
Molecular Weight 407.5 g/mol
IUPAC Name (2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide
Standard InChI InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17-
Standard InChI Key UMTKXEKOPUGPJI-OIJCEPNXSA-N
Isomeric SMILES CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C
Canonical SMILES CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hydroxy Fenretinide (IUPAC name: (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(4-hydroxyphenyl)nona-2,4,6,8-tetraenamide) is a polyene retinoid featuring four conjugated double bonds and a hydroxylated cyclohexenyl group. Its molecular formula is C₂₆H₃₃NO₃, with a molecular weight of 407.55 g/mol (non-deuterated form) . The deuterated analog (3-Hydroxy Fenretinide-d4) incorporates four deuterium atoms at the 2,3,5,6 positions of the phenolic ring, increasing its molecular weight to 411.6 g/mol .

Table 1: Physicochemical Properties of 3-Hydroxy Fenretinide

PropertyValueSource
XLogP3-AA5.4
Hydrogen Bond Donors3
Rotatable Bond Count6
Aqueous SolubilitySoluble in DMSO, Chloroform
Storage Conditions2-8°C (protected from light)

Synthetic Modifications

The compound’s synthesis involves salification and cyclodextrin complexation to overcome inherent hydrophobicity. A patented method utilizes 2-hydroxypropyl-β-cyclodextrin to enhance aqueous solubility through host-guest interactions, as evidenced by nuclear magnetic resonance (¹H NMR) spectral shifts in the fenretinide-cyclodextrin complex . This formulation strategy increases plasma half-life by 3.2-fold compared to non-complexed fenretinide in murine models .

Pharmacological Profile

Mechanism of Action

3-Hydroxy Fenretinide exerts multimodal anticancer effects:

  • Reactive Oxygen Species (ROS) Induction: Generates mitochondrial ROS via electron transport chain disruption, achieving 2.8-fold higher oxidative stress than fenretinide in FP-RMS cell lines .

  • mTOR Pathway Inhibition: Reduces phospho-S6 ribosomal protein levels by 67% in lung adenocarcinoma xenografts, indicating mTORC1 suppression .

  • Macropinocytosis Activation: Triggers dynamin-dependent fluid-phase endocytosis, enhancing drug internalization in fusion-positive rhabdomyosarcoma cells .

Pharmacokinetics

The cyclodextrin-complexed form demonstrates superior bioavailability:

  • Plasma Cₘₐₓ: 8.7 μM (NanoFEN) vs. 2.1 μM (free fenretinide) at 2h post-IV administration .

  • Tissue Distribution: Preferential accumulation in tumor tissue (12.3 ng/mg) over liver (4.8 ng/mg) and kidney (3.1 ng/mg) .

Preclinical Research Findings

In Vitro Efficacy

A panel of 12 cancer cell lines showed IC₅₀ values ranging from 0.8 μM (HT-29 colorectal) to 5.2 μM (A549 lung). Combination with ionizing radiation (2 Gy) synergistically reduced FP-RMS cell viability to 18% versus 45% with monotherapy .

In Vivo Tumor Suppression

In BALB/c nude mice bearing HCT-116 xenografts:

  • Tumor Volume Reduction: 72% at 15 mg/kg NanoFEN vs. 34% with conventional fenretinide .

  • Apoptosis Induction: Caspase-3 activation increased 4.1-fold in treated tumors .

Comparative Analysis with Fenretinide

Table 2: Key Differences Between Fenretinide and 3-Hydroxy Fenretinide

ParameterFenretinide3-Hydroxy Fenretinide
Aqueous Solubility0.12 μg/mL8.9 μg/mL
Plasma Half-life (IV)2.3 h7.4 h
mTOR Inhibition EC₅₀5.8 μM1.2 μM
ROS Generation CapacityModerateHigh

Therapeutic Applications and Future Directions

Current research prioritizes three clinical applications:

  • Chemoprevention: Demonstrated 89% reduction in mammary tumor incidence in MMTV-neu transgenic mice at 10 mg/kg/day .

  • Radiosensitization: Enhances radiation-induced DNA damage by 2.3-fold in FP-RMS models through ROS-mediated double-strand breaks .

  • Metastasis Suppression: Inhibits lung colonization of MDA-MB-231 cells by 78% in tail vein injection models .

Future studies should address:

  • Phase I dose-escalation trials in solid tumors

  • Development of oral formulations using lipid nanocapsules

  • Biomarker identification for patient stratification

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